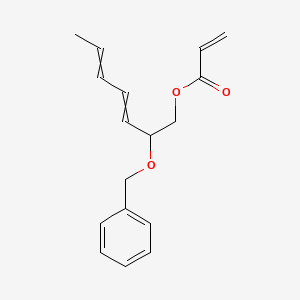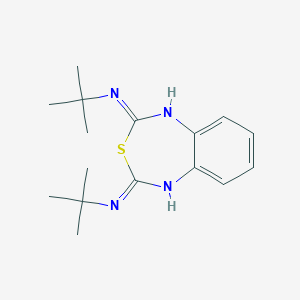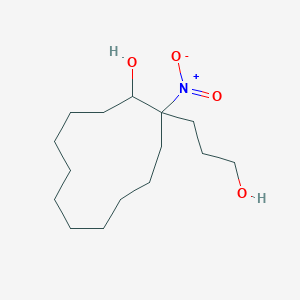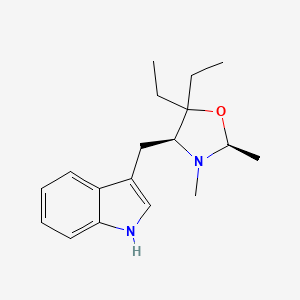
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a nitrile group and an oxopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- typically involves the reaction of cyclohexene with a nitrile source under specific conditions. One common method is the irradiation of cyclohexene-1-carbonitrile with a Hanovia 450-W lamp, which yields bicycle [3.1.0]hexane-1-carbonitrile . This photochemical reaction is a key step in the preparation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexene-1-carboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexene ring provides structural stability and can undergo conformational changes that affect its reactivity.
Comparaison Avec Des Composés Similaires
1-Cyanocyclohexene: Similar structure but lacks the oxopropyl group.
Cyclohexanecarbonitrile: Contains a saturated cyclohexane ring instead of a cyclohexene ring.
Methyl 1-cyclohexene-1-carboxylate: Contains a carboxylate group instead of a nitrile group.
Uniqueness: 1-Cyclohexene-1-carbonitrile, 6-(1-oxopropyl)- is unique due to the presence of both a nitrile group and an oxopropyl substituent, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
632353-38-9 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
6-propanoylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-10(12)9-6-4-3-5-8(9)7-11/h5,9H,2-4,6H2,1H3 |
Clé InChI |
ZYGTXPIJOTXIDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


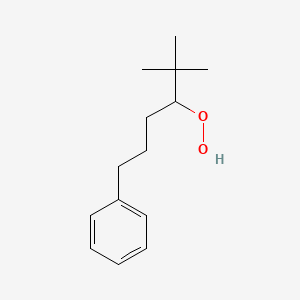
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
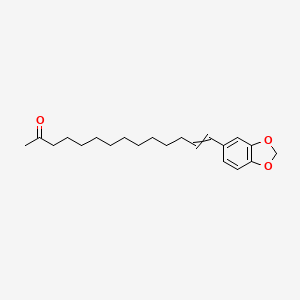
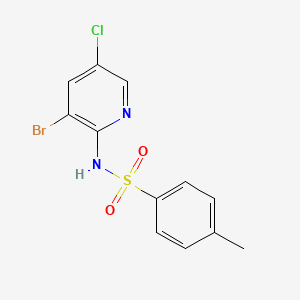

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
